

Enadoline: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration routes of **enadoline**, a potent and selective kappa-opioid receptor (KOR) agonist, in preclinical research. The included protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacological properties of **enadoline** and similar compounds.

Introduction

Enadoline is a non-peptide, arylacetamide derivative that exhibits high selectivity for the kappa-opioid receptor.[1][2] In preclinical models, it has demonstrated potent antinociceptive (analgesic) effects, making it a valuable tool for investigating the role of the KOR system in pain modulation.[2] However, like other KOR agonists, its clinical development has been hampered by dose-limiting side effects, including sedation, dysphoria, and psychotomimetic effects.[1][3] Understanding the dose-response relationship and the appropriate administration routes is critical for accurately interpreting preclinical data and assessing the therapeutic potential of novel KOR agonists.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of **enadoline** used in various preclinical models.



Table 1: Enadoline Dosage and Administration in Rodent Models

Animal Model	Administration Route	Dosage Range	Observed Effects	Reference(s)
Rat (Surgical Pain Model)	Intravenous (i.v.)	1 - 100 μg/kg	Dose-dependent blockade of thermal hyperalgesia and allodynia.	[2]
Rat (Surgical Pain Model)	Intravenous (i.v.)	100 μg/kg	Complete blockade of hyperalgesic and allodynic responses when given post- surgery.	[2]
Rat (Anesthesia Interaction)	Intravenous (i.v.)	1 - 1000 μg/kg	Potentiation of isoflurane-induced sleeping time without respiratory depression.	[2]
Rat (Tail-Flick Test)	Intraperitoneal (i.p.)	1 - 2 mg/kg	Suppression of tail-flick response in a dosedependent manner.	[4]

Table 2: Enadoline Dosage and Administration in Non-Human Primate Models



Animal Model	Administration Route	Dosage Range	Observed Effects	Reference(s)
Squirrel Monkey (Cardiovascular)	Intravenous (i.v.)	0.001 - 0.03 mg/kg	Increased heart rate with little effect on blood pressure.	[5]
Rhesus Monkey (Drug Self- Administration)	Intramuscular (i.m.)	0.0032 - 0.032 mg/kg	Did not maintain self-administration, suggesting low abuse potential.	[6]

Table 3: Enadoline-Associated Side Effects in Preclinical Models

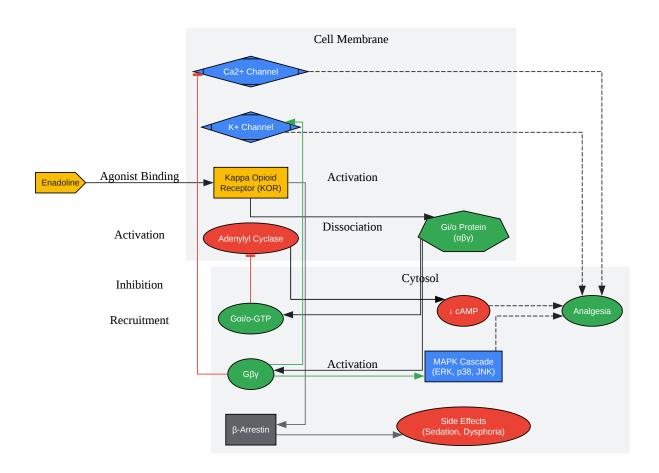


Animal Model	Administration Route	Dosage	Observed Side Effects	Reference(s)
Rodents	Systemic	Effective analgesic doses	Sedation, dysphoria.	[1]
Squirrel Monkey	Intravenous (i.v.)	> 0.001 mg/kg	Increased heart rate.	[5]
Non-Human Primates	Systemic	N/A	Diuresis, sedation.	[7]
Humans	Intramuscular (i.m.)	20 - 160 μg/70 kg	Sedation, confusion, dizziness, visual distortions, feelings of depersonalizatio n, increased urinary output. The highest dose was not tolerated due to psychotomimetic effects.	[3]

Signaling Pathways

Enadoline exerts its effects by activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/Go family of G proteins.





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Figure 1. Enadoline-activated KOR signaling pathway.

Experimental ProtocolsDrug Preparation for Injection

Objective: To prepare enadoline for parenteral administration in preclinical models.



Materials:

- Enadoline powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

- Stock Solution Preparation:
 - Prepare a stock solution of **enadoline** in 100% DMSO. A concentration of 1-10 mg/mL is typically achievable.
 - Weigh the required amount of **enadoline** powder and place it in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve the desired stock concentration.
 - Vortex or sonicate until the powder is completely dissolved.
- Final Injection Vehicle Preparation (Example for a 1 mL final volume):
 - In a sterile microcentrifuge tube, add 400 μL of PEG300.
 - Add the required volume of the **enadoline** stock solution in DMSO to the PEG300. The final concentration of DMSO should be kept to a minimum, ideally below 10%.



- Mix thoroughly by vortexing.
- Add 50 μL of Tween-80 to the mixture.
- Mix thoroughly by vortexing.
- Add sterile saline to bring the final volume to 1 mL.
- Vortex until the solution is clear and homogenous.

Note: The final vehicle composition may need to be optimized depending on the required dose and administration route. It is crucial to ensure the final solution is sterile, clear, and free of precipitates before administration.

Intravenous (i.v.) Administration in Rats

Objective: To administer **enadoline** intravenously to rats for pharmacokinetic or pharmacodynamic studies.

Materials:

- Prepared enadoline solution
- Rat restraint device
- 27-30 gauge needle attached to a 1 mL syringe
- Heat lamp or warming pad
- 70% ethanol

- Warm the rat's tail using a heat lamp or warming pad for a few minutes to induce vasodilation
 of the lateral tail veins.
- Place the rat in a suitable restraint device, ensuring the tail is accessible.
- Wipe the tail with 70% ethanol to clean the injection site.



- Identify one of the lateral tail veins.
- Insert the needle, bevel up, into the vein at a shallow angle.
- Aspirate gently to confirm the needle is in the vein (a small amount of blood should enter the syringe hub).
- Inject the **enadoline** solution slowly over 1-3 minutes.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the animal to its cage and monitor for any adverse reactions.

Intramuscular (i.m.) Administration in Non-Human Primates

Objective: To administer **enadoline** intramuscularly to non-human primates for behavioral or analgesic studies.

Materials:

- Prepared **enadoline** solution
- Appropriate size syringe and needle (e.g., 23-25 gauge)
- 70% ethanol

- Ensure the animal is appropriately restrained according to institutional guidelines.
- Select a suitable muscle for injection, such as the quadriceps or gluteal muscles.
- Clean the injection site with 70% ethanol.
- Insert the needle into the muscle.
- Aspirate to ensure a blood vessel has not been entered.

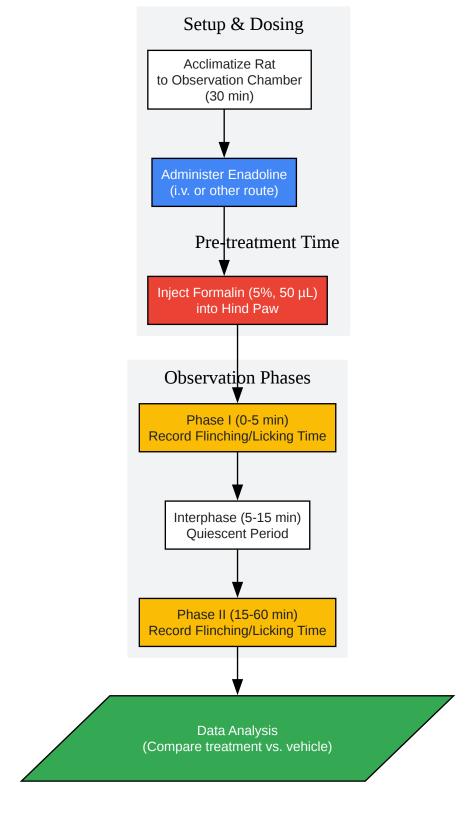


- Inject the **enadoline** solution.
- Withdraw the needle and apply gentle pressure.
- Observe the animal for any adverse reactions.

Formalin Test for Nociception in Rats

Objective: To assess the antinociceptive effects of **enadoline** using the formalin-induced pain model in rats.





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Figure 2. Experimental workflow for the rat formalin test.



Procedure:

- Acclimatize the rat to the observation chamber for at least 30 minutes before the experiment.
- Administer enadoline or vehicle at the desired pre-treatment time before formalin injection.
- Inject 50 μL of a 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw.
- Immediately place the animal back into the observation chamber.
- Phase I (0-5 minutes post-formalin): Record the cumulative time the animal spends flinching or licking the injected paw. This phase reflects acute nociceptive pain.
- Interphase (5-15 minutes post-formalin): A period of reduced pain behavior.
- Phase II (15-60 minutes post-formalin): Record the cumulative time the animal spends flinching or licking the injected paw. This phase is associated with inflammatory pain and central sensitization.
- Compare the pain scores between the enadoline-treated and vehicle-treated groups to determine the analgesic effect.

Tail-Flick Test for Nociception in Rats

Objective: To measure the analgesic effect of **enadoline** on the thermal pain threshold in rats.

- Gently restrain the rat, allowing the tail to be exposed.
- Apply a focused beam of radiant heat to a specific point on the ventral surface of the tail.
- Measure the latency (in seconds) for the rat to flick its tail away from the heat source. A cutoff time (typically 10-15 seconds) should be established to prevent tissue damage.
- Establish a baseline tail-flick latency for each animal before drug administration.
- Administer enadoline or vehicle.



- Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
- The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE),
 calculated as: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time Baseline latency)] x 100

Conclusion

Enadoline remains a critical pharmacological tool for elucidating the role of the kappa-opioid receptor system in various physiological and pathological processes, particularly in the context of pain and addiction research. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical studies. Careful consideration of dosage, administration route, and appropriate behavioral assays is essential for obtaining reliable and translatable results. The dual signaling pathways of the KOR, leading to both therapeutic and adverse effects, highlight the importance of developing biased agonists that selectively engage the desired signaling cascade.

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